molecular formula C15H10Cl2N4O2S B285503 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B285503
M. Wt: 381.2 g/mol
InChI Key: JAKFTHPSZJYLQD-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, sulfanyl, and acetamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfanyl group is introduced via nucleophilic substitution reactions, and the final acetamide moiety is formed through acylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl and chloropyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both oxadiazole and pyridinyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H10Cl2N4O2S

Molecular Weight

381.2 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-3-1-9(2-4-10)14-20-21-15(23-14)24-8-13(22)19-12-6-5-11(17)7-18-12/h1-7H,8H2,(H,18,19,22)

InChI Key

JAKFTHPSZJYLQD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl)Cl

Origin of Product

United States

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